![molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5](/img/structure/B1290695.png)
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a compound that is closely related to various tert-butyl esters and pyrrolidine derivatives. These compounds are often used as intermediates in the synthesis of pharmaceutically active substances or as chiral auxiliaries in asymmetric synthesis. The tert-butyl group is commonly used in organic chemistry to provide steric protection for carboxylic acids, enhancing their reactivity and selectivity in chemical reactions.
Synthesis Analysis
The synthesis of tert-butyl esters and pyrrolidine derivatives can be achieved through various methods. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been synthesized and used in kinetic resolutions to afford differentially protected cispentacin derivatives with high enantiomeric excess . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was prepared from L-alanine, demonstrating the versatility of tert-butyl esters in synthesizing chiral building blocks . Additionally, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale indicates the practicality of synthesizing pyrrolidine derivatives from readily available amino acids .
Molecular Structure Analysis
The molecular structure of tert-butyl esters and related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, was also determined via single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Tert-butyl esters participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can undergo coupling with nucleophiles to yield substituted pyrroles . The Mitsunobu reaction has been employed to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . These reactions demonstrate the reactivity of tert-butyl esters and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters and pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the reactivity and solubility of the compounds. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can lead to high enantiomeric excess in the products . The thermal properties, as well as the stability of these compounds, can be studied using spectroscopic methods and thermal analyses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYJNVGRFDRSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629180 | |
Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
CAS RN |
412278-02-5 | |
Record name | tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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